CDK/cyclin inhibitor (IC50 values are 7.6 (CDK1/cyclin B), 0.1 (CDK2/cyclin E), 19.8 (CDK4/cyclin D1), 0.45 (CDK7/cyclin H) and 0.06 (CDK9/cyclin T) μM). Shows an IC50 of >100 μM for 10 other kinases. Antiproliferative and anticancer activity in vitro.
Olomoucine II is an inhibitor of cyclin-dependent kinases (CDKs; IC50s = 7.6, 0.1, 19.8, 0.45, and 0.06 µM for Cdk1, -2, -4, -7, and -9, respectively). It is selective for CDKs over 10 additional kinases (IC50s = >100 µM for all) but does inhibit ERK2 (IC50 = 32 µM) and the ATP-binding cassette transporter B1 (ABCB1; IC50 = 6.4 µM). Olomoucine II inhibits proliferation of a variety of cancer cells, including those expressing wild-type p53 or mutant p53 (mean IC50s = 7.4 and 10.1 µM, respectively), and it acts synergistically with daunorubicin to inhibit proliferation of HCT-8 cells that endogenously express ABCB1. Olomoucine also inhibits replication of herpes simplex virus 1 (HSV-1), HSV-2, vaccinia virus, human adenovirus type 4 (Ad4), and human CMV (IC50s = 5, 4.7, 3.8, 2.4, and 3.2 µM, respectively) but not measles virus or influenza virus (IC50s = >20 µM for both).
2-[[[2-(1-hydroxybutan-2-ylamino)-9-propan-2-yl-6-purinyl]amino]methyl]phenol is a thiopurine.